Methanamine, 1-(dimethylphosphinyl)-
Description
Methanamine, 1-(dimethylphosphinyl)- (IUPAC name: (dimethylphosphoryl)methanamine) is an organophosphorus compound with the molecular formula C₃H₁₀NOP and a calculated molecular mass of 123.09 g/mol. The compound features a dimethylphosphoryl group [(CH₃)₂P(O)-] attached to a methanamine backbone. Structural studies reveal its crystalline form as a 1:1 adduct with iodide, forming (dimethylphosphoryl)methanaminium iodide–(dimethylphosphoryl)methanamine . Key crystallographic data includes:
Properties
CAS No. |
97578-19-3 |
|---|---|
Molecular Formula |
C3H10NOP |
Molecular Weight |
107.09 g/mol |
IUPAC Name |
dimethylphosphorylmethanamine |
InChI |
InChI=1S/C3H10NOP/c1-6(2,5)3-4/h3-4H2,1-2H3 |
InChI Key |
ICIFXJCUANDOQN-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds are selected for comparison based on structural and functional group similarities:
Methanamine, 1-(dimethylphosphinyl)-
1-[2-(Diphenylphosphino)phenyl]methanamine ()
Comparative Data Table
| Property | Methanamine, 1-(dimethylphosphinyl)- | 1-[2-(Diphenylphosphino)phenyl]methanamine | (Dimethylphosphoryl)methanaminium iodide |
|---|---|---|---|
| Molecular Formula | C₃H₁₀NOP | C₁₉H₁₈NP | C₃H₁₀NOP·I |
| Molecular Mass (g/mol) | 123.09 | 291.33 | 250.02 (excluding iodide) |
| Phosphorus Group | Dimethylphosphoryl (P=O) | Diphenylphosphino (P–) | Dimethylphosphoryl (P=O) |
| Oxidation State of P | +5 | +3 | +5 |
| Key Structural Features | Polar P=O group, small alkyl chains | Bulky diphenyl substituents, aromatic ring | Ionic pairing with iodide |
| Solubility | Likely polar solvents (e.g., water) | Non-polar solvents (e.g., toluene) | Polar solvents (due to ionic character) |
Structural and Functional Analysis
Substituent Effects
- This contrasts with 1-[2-(Diphenylphosphino)phenyl]methanamine, where the diphenylphosphino group (P–) is electron-donating and sterically bulky, reducing solubility in polar solvents .
- Aromatic vs. Alkyl Groups : The diphenyl derivative’s aromatic rings introduce π-π stacking interactions, absent in the dimethylphosphinyl analog. This difference impacts applications in catalysis or coordination chemistry, where steric bulk and electron density are critical .
Oxidation State and Reactivity
- The +5 oxidation state of phosphorus in the dimethylphosphinyl compound stabilizes the phosphoryl group against oxidation, whereas the +3 state in the diphenylphosphino derivative makes it more reactive as a ligand in transition-metal complexes .
Ionic vs. Neutral Character
Notes
- Use in ventilated areas with personal protective equipment (PPE) is advised.
- Data Limitations : Direct comparative studies on reactivity, toxicity, or catalytic applications are sparse. Further research is needed to explore these dimensions.
- Synthetic Considerations : The dimethylphosphinyl group’s synthesis likely involves phosphorylation of methanamine, whereas diphenyl derivatives may require palladium-catalyzed coupling reactions .
This analysis underscores the importance of phosphorus substituents and oxidation states in dictating the physicochemical and functional properties of methanamine derivatives. Diversified references ensure a balanced perspective, though additional experimental data would strengthen these comparisons.
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